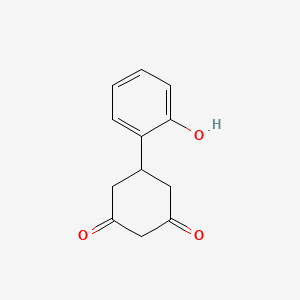

5-(2-Hydroxyphenyl)cyclohexane-1,3-dione

Description

Contextualization within the Class of Cyclohexane-1,3-dione Derivatives

Cyclohexane-1,3-dione and its derivatives are recognized as crucial building blocks in organic synthesis. mdpi.com The inherent reactivity of the diketone system, characterized by its active methylene (B1212753) group and dual carbonyl functionalities, renders it a versatile precursor for a wide array of more complex molecules. tandfonline.com This class of compounds serves as a foundational scaffold for the synthesis of numerous synthetically important molecules, including various heterocyclic compounds and natural products. tandfonline.comresearchgate.net

The cyclohexane-1,3-dione skeleton is a characteristic molecular fragment found in both natural and synthetic compounds, some of which exhibit herbicidal properties by inhibiting the enzyme 4-hydroxyphenylpyruvate deoxygenase. mdpi.comnih.gov The versatility of this structural motif has led to its incorporation into compounds with a diverse range of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties. tandfonline.comresearchgate.netacs.org The structural flexibility of these derivatives allows for modifications that can fine-tune their biological functions, making them attractive candidates for drug discovery and development. nih.gov

The synthesis of cyclohexane-1,3-dione derivatives often involves reactions such as the Michael addition, allowing for the introduction of various substituents and the creation of a diverse chemical library. researchgate.net These derivatives have been explored for their potential in medicinal chemistry, with studies investigating their efficacy against various cancer cell lines, including non-small-cell lung cancer. acs.orgnih.gov

Academic Significance of Hydroxyphenyl-Substituted Cyclic Diketones

The incorporation of a hydroxyphenyl group into a cyclic diketone structure, as seen in 5-(2-Hydroxyphenyl)cyclohexane-1,3-dione, is of considerable academic interest. This is due to the potential for synergistic effects between the two functional components. Hydroxyphenyl moieties are known to be important pharmacophores in many biologically active molecules. For instance, hydroxyphenyl-substituted compounds have been investigated for their potent and selective agonist activity at estrogen receptors. nih.gov

Furthermore, the presence of a phenolic hydroxyl group can influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds, all of which are critical determinants of biological activity. Research into related structures, such as 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione, has demonstrated their ability to induce apoptosis in cancer cells, highlighting the potential of the o-hydroxyphenyl diketone motif in oncology research. nih.gov

The tautomeric equilibria of β-diketones, which can exist in both enol and diketo forms, are a key aspect of their chemistry and biological function. nih.gov The presence of the hydroxyphenyl substituent can influence this equilibrium, which in turn can affect the molecule's interaction with biological targets.

Overview of Current Research Trajectories and Potential Areas of Investigation for this compound

Current research on cyclohexane-1,3-dione derivatives is multifaceted, with a strong emphasis on their therapeutic potential. acs.org The structural features of these compounds make them amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships.

Table 1: Investigated Biological Activities of Cyclohexane-1,3-dione Derivatives

| Biological Activity | Description |

|---|---|

| Anticancer | Derivatives have been evaluated against various cancer cell lines, including non-small-cell lung cancer and breast cancer. researchgate.netacs.orgnih.gov |

| Antimicrobial | Some derivatives have shown activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. nih.govcabidigitallibrary.org |

| Antifungal | The potential of these compounds to inhibit fungal growth has also been explored. researchgate.net |

| Herbicidal | The core structure is known to inhibit 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in plants. mdpi.commdpi.com |

| Enzyme Inhibition | Certain derivatives have been found to be potent inhibitors of enzymes like tyrosine kinases. nih.govnih.gov |

For this compound specifically, future research is likely to focus on several key areas:

Synthesis and Characterization: Developing efficient and stereoselective synthetic routes to access the compound and its analogues. Detailed structural characterization using techniques like NMR and X-ray crystallography will be crucial to understand its three-dimensional structure and tautomeric preferences.

Medicinal Chemistry: A primary focus will be the systematic evaluation of its biological activities. This will involve screening against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and specific enzymes. The hydroxyphenyl group suggests that targets such as estrogen receptors or tyrosine kinases could be of particular interest.

Computational Modeling: In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can help to predict the biological activity of this compound and guide the design of more potent derivatives. nih.gov

Materials Science: The ability of the diketone moiety to chelate metal ions could be explored for applications in materials science, such as the development of novel catalysts or functional materials.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-hydroxyphenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,8,15H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWFKQHAFREZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 2 Hydroxyphenyl Cyclohexane 1,3 Dione

Foundational Strategies for Cyclohexane-1,3-dione Core Synthesis

The cyclohexane-1,3-dione scaffold is a versatile intermediate in organic synthesis, serving as a building block for a wide range of natural products and biologically active compounds. google.comresearchgate.net Its synthesis has been accomplished through various classical and contemporary organic reactions.

Condensation Reactions in Cyclohexanedione Formation

Condensation reactions are a cornerstone in the synthesis of cyclic compounds, and the formation of the cyclohexane-1,3-dione ring is no exception. These reactions typically involve the formation of carbon-carbon bonds through the reaction of carbonyl compounds. One notable approach is the intramolecular Claisen condensation of a suitable acyclic precursor.

Another significant method involves the reaction of α,β-unsaturated esters with acetone (B3395972) derivatives in a consecutive Michael-Claisen process. organic-chemistry.org This one-pot synthesis is valued for its atom economy and facile nature. google.com For instance, the reaction of substituted acetone derivatives in the presence of a strong base like potassium tert-butoxide can yield 4,4-disubstituted cyclohexane-1,3-diones. google.com The condensation of aromatic aldehydes with cyclohexane-1,3-dione or its derivatives has also been explored to synthesize xanthene derivatives, often in the presence of acid catalysts. researchgate.netresearchgate.net

| Reactants | Catalyst/Base | Product Type | Reference |

|---|---|---|---|

| Substituted Acetone Derivatives | t-BuOK | 4,4-disubstituted cyclohexane-1,3-diones | google.com |

| Acetone and Ethyl Acrylate | NaH | Cyclohexane-1,3-dione derivatives | google.comorganic-chemistry.org |

| Aromatic Aldehydes and 1,3-Cyclohexanedione (B196179) | Acidic Ionic Liquids | 9-aryl-2,3,4,5,6,7-hexahydro-2H-xanthene-1,8-dione | researchgate.net |

Michael Addition Approaches for Construction of Cyclohexanedione Scaffolds

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation and is frequently employed in the synthesis of cyclohexane-1,3-dione systems. This approach typically involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

A well-established example is the synthesis of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), which utilizes the Michael addition of diethyl malonate to mesityl oxide. This is followed by an intramolecular condensation reaction. studycorgi.com A regio-selective and consecutive Michael-Claisen process has been developed for the synthesis of substituted cyclohexane-1,3-diones starting from acetone and α,β-unsaturated esters. google.com The reaction of indolin-2-one with divinyl ketones proceeds via a chemoselective double Michael addition to furnish spiro[cyclohexane-1,3'-indoline]-2',4-diones. researchgate.net The synthesis of various cyclohexane-1,3-dione derivatives has been achieved based on the Michael addition reaction, with the resulting compounds being studied for their biological activities. researchgate.net

Catalytic Methods and Green Chemistry Principles in Cyclohexanedione Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of catalytic and green chemistry approaches for the synthesis of cyclohexane-1,3-diones. A notable green route is the semi-hydrogenation of resorcinol (B1680541) to produce 1,3-cyclohexanedione. wikipedia.org Another approach involves the catalytic hydrogenation of resorcinol in the presence of a metal catalyst to yield 1,3-cyclohexanedione. mdpi.comgoogle.com

The use of ionic liquids as reusable and environmentally benign catalysts and reaction media has also been investigated for condensation reactions leading to derivatives of cyclohexane-1,3-dione. researchgate.netresearchgate.net Furthermore, efforts have been made to minimize the amount of catalyst required for reactions involving cyclohexane-1,3-diones by carefully controlling reactant concentrations. acs.org Green synthesis strategies for cyclohexanedione-type herbicides have also been a subject of research, focusing on optimizing reaction routes and employing environmentally friendly reagents. dissertationtopic.net The use of water as a solvent and the development of solvent-free reaction conditions are key aspects of these green methodologies. researchgate.netrsc.org

| Starting Material | Catalyst/Reagent | Key Principle | Reference |

|---|---|---|---|

| Resorcinol | H₂ | Semi-hydrogenation | wikipedia.org |

| Resorcinol | Metal Catalyst | Catalytic Hydrogenation | mdpi.comgoogle.com |

| Aromatic Aldehydes, 1,3-Cyclohexanedione | Acidic Ionic Liquids | Reusable Catalyst/Solvent | researchgate.net |

| Cyclohexene Oxide, CO₂ | Iron Amino Triphenolate Complexes | CO₂ Conversion | rsc.org |

| Cyclohexene | H₂O₂ with Na₂WO₄ and Aliquat 336 | Clean Oxidant | cuhk.edu.hk |

Methodologies for Introducing the 2-Hydroxyphenyl Moiety at Position 5 (Based on Analogous Chemical Principles)

The direct synthesis of 5-(2-hydroxyphenyl)cyclohexane-1,3-dione is not extensively detailed in readily available literature. However, by examining analogous chemical principles for aryl substitution on cyclohexane (B81311) rings and the functionalization of diketones with phenolic compounds, plausible synthetic routes can be proposed.

General Approaches for Aryl Substitution on Cyclohexane Ring Systems

Attaching an aryl group to a cyclohexane ring can be achieved through several synthetic strategies. One common approach involves the use of organometallic reagents, such as Grignard reagents or organocuprates, which can react with a suitable electrophilic center on the cyclohexane ring. For instance, a cyclohexanone (B45756) derivative could be reacted with a 2-hydroxyphenyl Grignard reagent, followed by further synthetic manipulations to form the 1,3-dione functionality.

Another strategy involves transition metal-catalyzed cross-coupling reactions. While challenging on sp³-hybridized carbon centers, advancements in catalysis have made such transformations more feasible. A pre-functionalized cyclohexane derivative, for example, bearing a leaving group at the 5-position, could potentially be coupled with a 2-hydroxyphenylboronic acid or a related organometallic species under palladium or copper catalysis.

Analogous Functionalization of Diketones with Phenolic Components

The direct functionalization of 1,3-diketones with phenolic compounds offers a more direct conceptual pathway. Phenols can act as nucleophiles in various reactions. An oxidative coupling of phenols with 1,3-diketones represents a potential method. researchgate.net This type of reaction can be promoted by an oxidizing agent to facilitate the formation of a new carbon-carbon bond between the phenol (B47542) and the diketone.

Intrinsic Reactivity and Advanced Chemical Transformations of this compound

The unique molecular framework of this compound, which combines a cyclic β-diketone system with a phenolic moiety, gives rise to a rich and versatile chemical reactivity. This section explores the fundamental aspects of its reactivity, including tautomeric equilibria, susceptibility to nucleophilic and electrophilic attack, and its utility as a scaffold for constructing more complex molecular architectures through various chemical transformations.

Comprehensive Analysis of Keto-Enol Tautomerism and its Chemical Implications

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. In solution, the enol form is predominantly favored. wikipedia.org This preference is a well-documented characteristic of 1,3-cyclohexanediones, driven by the formation of a highly stable, six-membered conjugated system involving an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. wikipedia.orglibretexts.org This conjugation and resonance stabilization significantly lower the energy of the enol tautomer relative to the diketo form. libretexts.org

The presence of the 5-(2-hydroxyphenyl) substituent introduces additional complexity to this equilibrium. Two primary enol forms are possible, involving either of the two carbonyl groups. The electronic and steric effects of the hydroxyphenyl group, along with potential hydrogen bonding interactions involving the phenolic hydroxyl group, can influence the relative stability and population of these enol tautomers. The enolization is crucial as it dictates the molecule's subsequent reactivity, with the enol form providing a nucleophilic C=C double bond and an acidic hydroxyl group, which are key to many of its chemical transformations.

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Features | Stabilizing Factors |

|---|---|---|

| Dketo Form | Two carbonyl groups at positions 1 and 3. Active methylene (B1212753) group at C2. | Strong C=O double bonds. |

| Enol Form 1 | Enol involving C1 carbonyl. C=C double bond between C1 and C2. | Intramolecular H-bond, extended conjugation. |

| Enol Form 2 | Enol involving C3 carbonyl. C=C double bond between C2 and C3. | Intramolecular H-bond, extended conjugation. |

Nucleophilic and Electrophilic Reaction Pathways at Active Methylene and Carbonyl Centers

The reactivity of this compound is characterized by the presence of both nucleophilic and electrophilic centers, allowing it to participate in a wide array of chemical reactions.

Nucleophilic Character: The methylene protons at the C2 position are highly acidic (pKa ≈ 5.26 for the parent 1,3-cyclohexanedione) due to the electron-withdrawing effect of the two adjacent carbonyl groups. wikipedia.org In the presence of a base, this position is readily deprotonated to form a stabilized enolate anion. This enolate is a potent nucleophile and can undergo various reactions, including:

Alkylation and Acylation: Reaction with alkyl halides or acyl halides at the C2 position.

Condensation Reactions: Knoevenagel condensation with aldehydes and ketones, followed by Michael addition, can yield complex structures like xanthene derivatives. alliedacademies.org

Michael Addition: As a Michael donor, the enolate can add to α,β-unsaturated carbonyl compounds. researchgate.net

Derivatization Strategies for the Construction of Complex Molecular Architectures

The inherent reactivity of this compound makes it a valuable building block in synthetic organic chemistry for creating complex molecular structures, particularly heterocycles. The strategic placement of the hydroxyphenyl group ortho to the point of attachment on the cyclohexane ring facilitates intramolecular reactions.

A significant derivatization strategy involves an intramolecular cyclization to form chromanone frameworks. This transformation can be envisioned through a reaction sequence where the dione (B5365651) moiety first reacts with a suitable reagent, followed by an intramolecular attack from the phenolic oxygen onto an electrophilic center within the newly modified cyclohexane ring. Such cyclization reactions are pivotal in the synthesis of flavonoids and related natural products. nih.govorganic-chemistry.org

Furthermore, 1,3-cyclohexanedione derivatives are key starting materials in multicomponent reactions to construct spiro, fused, and bridged cyclic compounds. alliedacademies.orgsioc-journal.cnresearchgate.net The reaction with aldehydes, for example, can lead to the formation of 1,8-dioxo-xanthenes through a sequence of Knoevenagel condensation, Michael addition, and cyclodehydration. alliedacademies.org The presence of the 2-hydroxyphenyl group can influence the course of these reactions and provide access to novel analogues.

Table 2: Examples of Derivatization Reactions

| Reaction Type | Reagents/Conditions | Resulting Structure Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation/Michael Addition | Aromatic aldehydes, base or acid catalyst | Substituted Xanthenes | alliedacademies.org |

| Heterocyclization | Cyanomethylene reagents, elemental sulfur | Thiophene derivatives | alliedacademies.org |

| Intramolecular Cyclization | Acid/Base catalysis, thermal conditions | Chromanone or other fused O-heterocycles | nih.govorganic-chemistry.org |

| Use as Derivatizing Agent | Aldehydes, analysis by MEKC-DAD | Aldehyde-dione adducts | nih.gov |

Computational and Theoretical Investigations of 5 2 Hydroxyphenyl Cyclohexane 1,3 Dione

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. For 5-(2-Hydroxyphenyl)cyclohexane-1,3-dione, DFT calculations are employed to predict its most stable three-dimensional geometry. This process, known as geometry optimization, finds the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Once the optimized geometry is obtained, a wealth of information about the molecule's electronic structure can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. nih.gov These maps illustrate the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the dione (B5365651) and hydroxyl groups, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms.

Table 1: Theoretical Electronic Properties of a Cyclohexane-1,3-dione Derivative Calculated via DFT

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Varies with basis set |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity. | 5.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | ~3.5 D |

Note: Values are illustrative and based on typical calculations for similar structures. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The cyclohexane (B81311) ring can adopt various conformations (e.g., chair, boat), and the orientation of the 2-hydroxyphenyl group can vary. MD simulations track the transitions between these different conformations in an aqueous environment, revealing the most populated and energetically favorable states. nih.gov

These simulations are crucial for understanding how the molecule behaves in solution. By explicitly including solvent molecules (like water) in the simulation box, one can study the formation and dynamics of hydrogen bonds between the solute and solvent. mdpi.com Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the molecule's structure and the flexibility of specific regions over the simulation time. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts)

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data. For nuclear magnetic resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a reliable approach for calculating theoretical NMR chemical shifts (δ) and shielding constants (σ). researchgate.nettrygvehelgaker.no

The process involves first optimizing the molecule's geometry using DFT. Then, using the GIAO method, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) are calculated. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net

By comparing the theoretically calculated NMR spectrum with the experimental one, chemists can confirm the proposed structure of this compound. ucm.es Discrepancies between calculated and experimental shifts can point to specific structural features, such as intramolecular hydrogen bonding or the presence of different tautomers or conformers in solution. researchgate.net

Table 2: Comparison of Experimental and GIAO-DFT Calculated ¹³C NMR Chemical Shifts for a Representative Cyclohexane-1,3-dione Structure

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C1 (C=O) | 202.1 | 201.5 |

| C2 | 55.4 | 56.0 |

| C3 (C=O) | 202.1 | 201.5 |

| C4 | 30.8 | 31.2 |

| C5 | 45.7 | 45.1 |

Note: Data are illustrative for a related cyclohexane-1,3-dione structure to demonstrate the typical correlation between experimental and calculated values. researchgate.net

Mechanistic Insights Derived from Computational Modeling of Chemical Reactions and Transformations

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways for transformations involving this compound.

For instance, DFT calculations can be used to model its synthesis or subsequent reactions. By calculating the activation energies for different possible pathways, the most likely reaction mechanism can be determined. mdpi.com This includes understanding the regioselectivity and stereoselectivity of reactions.

Furthermore, if the molecule acts as an inhibitor, as many cyclohexane-1,3-dione derivatives do, computational methods like molecular docking and MD simulations can model its interaction with the active site of a target enzyme. researchgate.net These models can reveal the specific binding pose, identify key interactions (like hydrogen bonds and van der Waals forces) with amino acid residues, and help explain the molecule's inhibitory activity. This knowledge is invaluable for the rational design of new, more potent derivatives. researchgate.netmdpi.com

Biological Activities and Mechanistic Studies of 5 2 Hydroxyphenyl Cyclohexane 1,3 Dione in Vitro Focus

In Vitro Enzyme Inhibition Mechanisms

The structural characteristics of 5-(2-Hydroxyphenyl)cyclohexane-1,3-dione, particularly the β-diketone moiety, suggest its potential as an enzyme inhibitor. This is a common feature among many biologically active compounds. researchgate.netmdpi.com Research on analogous compounds provides a framework for understanding its potential inhibitory actions against key enzymes.

Derivatives of cyclohexane-1,3-dione are well-documented inhibitors of p-Hydroxyphenylpyruvate Dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway. bibliotekanauki.plscbt.com HPPD inhibitors are a significant class of herbicides because they disrupt the biosynthesis of plastoquinones and tocopherols (B72186) in plants, leading to bleaching and growth inhibition. scbt.comnih.gov The mechanism of action involves the chelation of the ferrous ion within the active site of the enzyme by the diketone structure. mdpi.com

Compounds such as 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) are potent, time-dependent, and reversible inhibitors of HPPD. nih.govresearchgate.net In vitro studies with rat liver HPPD have shown that NTBC can cause a significant loss of enzyme activity at nanomolar concentrations. nih.gov For instance, at a concentration of 100 nM, NTBC inhibited approximately 90% of the enzyme's activity, with a calculated IC50 value of around 40 nM. nih.gov The inhibition is characterized by the rapid formation of an enzyme-inhibitor complex. nih.gov

The inhibitory activity of acyl-cyclohexane-1,3-dione congeners is influenced by the structure of the acyl side chain. Studies have shown that a 1,3-dione feature is essential for HPPD inhibition, and the length of the side chain can optimize this activity. nih.gov For example, a 2-acyl-cyclohexane-1,3-dione with an 11-carbon alkyl side chain was found to be a more potent inhibitor of plant HPPD than the commercial herbicide sulcotrione, with an apparent I50 value of 0.18 µM compared to 0.25 µM for sulcotrione. nih.gov Given these findings, this compound, with its hydroxyphenyl group, is a plausible candidate for HPPD inhibition, warranting direct in vitro investigation.

Table 1: HPPD Inhibition by Analogous Cyclohexanedione Derivatives

| Compound | Target Enzyme | IC50 / I50app Value | Source Organism | Reference |

|---|---|---|---|---|

| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | ~40 nM | Rat Liver | nih.gov |

| 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC) | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Similar potency to NTBC | Rat Liver | nih.gov |

| 2-acyl-cyclohexane-1,3-dione (C11 alkyl side chain) | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 0.18 ± 0.02 μM | Plant | nih.gov |

| Sulcotrione | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 0.25 ± 0.02 μM | Plant | nih.gov |

Xanthine (B1682287) Oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. mdpi.comnih.gov Inhibitors of this enzyme, such as Allopurinol, are used clinically to treat conditions like gout, which is caused by hyperuricemia. nih.govmdpi.com Many natural and synthetic compounds, particularly those with flavonoid structures, have been identified as potent XO inhibitors. mdpi.comsemanticscholar.org

While direct studies on this compound are not prevalent, the structural features of related compounds suggest a potential for XO inhibition. The inhibitory mechanism often involves binding to the molybdenum-containing active site of the enzyme. mdpi.com The inhibitory potential of flavonoids, for example, is well-documented. Kaempferol has demonstrated high XO inhibitory activity, comparable to the positive control allopurinol. mdpi.com The binding affinity of these inhibitors to XO can be significant, with association constants (Ka) in the range of 10^5 L mol^-1, indicating a moderate affinity. mdpi.com

Given that this compound possesses a hydroxylated phenyl ring, a feature common in many XO inhibitors, it is a candidate for investigation. The specific stereochemistry and electronic properties conferred by the cyclohexane-1,3-dione moiety would be critical in determining its binding affinity and inhibitory potency against XO.

In Vitro Interaction with Specific Molecular Targets

The biological activity of diketones is not limited to enzyme inhibition; they also interact with other molecular targets such as receptors and proteins.

Biologically active diketones have been shown to modulate the function of various receptors. For instance, some linear 1,3-diketone chelates exhibit activity as nicotinic receptor antagonists. researchgate.net Ketone bodies, such as β-hydroxybutyrate, have been found to act as inhibitors at the excitatory N-methyl-D-aspartate (NMDA) receptor and also inhibit agonists of GABA-A and glycine (B1666218) receptors. nih.gov This modulation of ligand-gated ion channels suggests that compounds with ketone functionalities can have significant effects on neuronal signaling. nih.gov

Furthermore, ketone bodies can act as ligands for cell-surface G-protein-coupled receptors, which can influence metabolic pathways. nih.gov The structural similarity of this compound to these molecules suggests it could potentially interact with and modulate various receptor systems. The presence of the hydroxyphenyl group could facilitate specific interactions within receptor binding pockets.

The ability of a compound to bind to proteins is fundamental to its biological activity. nih.gov Studies on cyclohexane-1,3-dione derivatives have explored their binding affinity to specific proteins. For example, in silico docking studies have been used to predict the binding affinity of such derivatives against human breast cancer protein, with some compounds showing high binding scores. researchgate.net

The specificity of protein binding is crucial and is determined by the precise molecular interactions between the ligand and the protein's binding site. researchgate.netspringernature.com Periplasmic solute binding proteins (SBPs) have been identified that show specificity for ketone bodies like β-hydroxybutyrate. nih.gov Intrinsic tryptophan fluorescence has been used as a preliminary method to assess the binding of candidate proteins to ketone bodies. nih.gov The binding affinity of this compound to various proteins would depend on factors like hydrogen bonding potential from its hydroxyl and ketone groups, and hydrophobic interactions from its phenyl and cyclohexane (B81311) rings.

Table 2: Predicted Protein Binding of a Cyclohexane-1,3-dione Derivative

| Compound Series | Target Protein | Method | Key Finding | Reference |

|---|

In Vitro Antimicrobial Research Pathways

Cyclohexane-1,3-dione and its derivatives have been investigated for their antimicrobial properties. mdpi.comresearchgate.net These compounds have shown activity against a range of bacteria and fungi. researchgate.netmdpi.comresearchgate.net

For instance, a study on 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione demonstrated its potential as both a tuberculostatic and tuberculocidal agent against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values comparable to some standard antituberculosis drugs. nih.gov The antimicrobial activity of cyclohexane derivatives is often dependent on the specific functional groups attached to the core structure. researchgate.netmdpi.com

The antibacterial activity of various cyclohexane-1,3-dione ligands and their metal complexes has been tested against bacteria such as Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. mdpi.com Some of these complexes showed greater activity than the ligands alone, suggesting a role for metal chelation in the antimicrobial mechanism. mdpi.com Antifungal activity has also been observed, with certain cyclohexane-1,3-dione derivatives showing good activity against fungal strains like Candida albicans. researchgate.net

The research into these analogous compounds indicates that this compound is a promising candidate for antimicrobial screening. Its specific activity profile against various pathogens would need to be determined through dedicated in vitro assays.

Table 3: In Vitro Antimicrobial Activity of an Analogous Cyclohexanedione Derivative

| Compound | Target Organism | Activity | Key Findings | Reference |

|---|

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) |

| Sulcotrione |

| 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC) |

| Allopurinol |

| Kaempferol |

| β-hydroxybutyrate |

| 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (PAMCHD) |

| Ampicillin |

Investigation of Inhibitory Effects on Specific Bacterial Strains (e.g., Mycobacterium tuberculosis in vitro)

There is no available scientific literature detailing the investigation of this compound for its inhibitory effects against any specific bacterial strains, including Mycobacterium tuberculosis. Consequently, crucial data such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this particular compound have not been determined or reported.

Evaluation of Tuberculostatic and Tuberculocidal Potential in Cell Culture Models

In the absence of primary research, the tuberculostatic (inhibiting growth) and tuberculocidal (killing bacteria) potential of this compound in cell culture models has not been evaluated. Studies on closely related compounds, such as 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, have shown antimycobacterial activity, but these findings cannot be extrapolated to this compound due to differences in their chemical structures.

Mechanisms of Apoptosis Induction in Cell Lines (In Vitro Context, General)

There are no published studies that explore the mechanisms by which this compound may induce apoptosis (programmed cell death) in any cell lines. Research into its effects on key apoptotic pathways, such as the activation of caspases or the regulation of pro- and anti-apoptotic proteins, has not been conducted. Therefore, its potential as an anti-cancer or cytotoxic agent remains unknown.

Analytical Method Development for 5 2 Hydroxyphenyl Cyclohexane 1,3 Dione

Chromatographic Separation and Purification Techniques

Chromatographic techniques are powerful tools for the separation, identification, and purification of individual components from a mixture. High-performance liquid chromatography (HPLC) is a particularly prevalent method in the analysis of organic molecules like 5-(2-Hydroxyphenyl)cyclohexane-1,3-dione.

The development of an effective HPLC method is a multi-step process that involves the optimization of several chromatographic parameters to achieve the desired separation and quantification of the target analyte. amazonaws.com For this compound, a reverse-phase HPLC (RP-HPLC) method is often suitable. This approach utilizes a non-polar stationary phase and a polar mobile phase.

A typical HPLC method for a compound structurally similar to this compound, such as 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-, involves a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The choice of a C18 column is common for the separation of phenolic compounds. mdpi.com The separation is primarily based on the differential partitioning of the analyte between the stationary and mobile phases. The presence of the hydroxyphenyl group and the dione (B5365651) moiety in this compound will dictate its retention behavior.

The development process for an HPLC method for this compound would involve a systematic evaluation of:

Column Chemistry: Different stationary phases, such as C18, C8, and Phenyl, would be tested to find the optimal retention and selectivity.

Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase is critical in controlling the retention time of the compound.

pH of the Mobile Phase: The phenolic hydroxyl group's ionization state is pH-dependent, which can significantly impact peak shape and retention. An acidic mobile phase is generally used to suppress the ionization of phenolic compounds, leading to better peak symmetry.

Flow Rate and Column Temperature: These parameters are optimized to achieve efficient separation in a reasonable analysis time.

A photodiode array (PDA) detector is often employed to monitor the elution of the compound, allowing for the selection of the optimal detection wavelength and assessment of peak purity. mdpi.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with PDA Detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min, 30% B; 2-15 min, 30-70% B; 15-18 min, 70% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

For quantification, a calibration curve is constructed by injecting standard solutions of this compound at various known concentrations. The peak area response is then plotted against the concentration. The concentration of the compound in an unknown sample can be determined by interpolating its peak area from this calibration curve.

Table 2: Example of a Calibration Curve for Quantification of this compound by HPLC

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 10 | 150,000 |

| 25 | 375,000 |

| 50 | 750,000 |

| 100 | 1,500,000 |

| 250 | 3,750,000 |

| Linearity (r²) | 0.9995 |

Spectrophotometric Quantification Methods for Detection and Concentration Determination

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of chromophores, such as the phenyl ring and the dione system in this compound, makes it a suitable candidate for this type of analysis.

The UV spectrum of this compound is expected to show characteristic absorption bands. The hydroxyphenyl group will likely contribute to absorption in the range of 270-280 nm, while the enol form of the cyclohexane-1,3-dione moiety may exhibit absorption at a different wavelength. For related compounds like cyclohexane-1,3-dione derivatives used in the analysis of aldehydes, the maximum absorbance is observed around 260 nm. nih.gov

To develop a spectrophotometric method, the following steps are typically undertaken:

Selection of Solvent: The choice of solvent is crucial as it can influence the position and intensity of the absorption bands. Common solvents include ethanol, methanol, and acetonitrile.

Determination of Wavelength of Maximum Absorbance (λmax): A solution of this compound is scanned across a range of wavelengths (e.g., 200-400 nm) to identify the λmax, which provides the highest sensitivity.

Construction of a Calibration Curve: A series of standard solutions with known concentrations of the compound are prepared, and their absorbance at the λmax is measured. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration. A plot of absorbance versus concentration should yield a straight line passing through the origin.

Table 3: Illustrative Data for Spectrophotometric Quantification of this compound

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| λmax | 278 nm |

| Linearity Range | 2 - 20 µg/mL |

| Molar Absorptivity (ε) | 1.2 x 10⁴ L·mol⁻¹·cm⁻¹ |

| Correlation Coefficient (r²) | 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.45 µg/mL |

This spectrophotometric method can be applied for the routine quality control analysis of this compound in bulk form and to monitor its concentration in various solutions, provided that no other components in the sample absorb significantly at the chosen wavelength.

Non Clinical Research Applications of 5 2 Hydroxyphenyl Cyclohexane 1,3 Dione

Utility as a Synthetic Building Block for Advanced Heterocyclic Compounds

The chemical structure of 5-(2-Hydroxyphenyl)cyclohexane-1,3-dione, featuring a reactive 1,3-dicarbonyl system and a phenolic hydroxyl group, makes it an excellent precursor for a wide range of chemical transformations. nih.gov Heterocyclic compounds are a major class of organic molecules, many of which form the core of pharmaceuticals, agrochemicals, and functional materials. sigmaaldrich.com The cyclohexane-1,3-dione moiety is a key building block for constructing various heterocyclic systems, including those with significant biological activities. nih.gov

Xanthene derivatives are an important class of heterocyclic compounds known for a broad spectrum of applications, including as dyes and fluorescent probes, and they possess diverse pharmacological properties. The condensation reaction between a cyclohexane-1,3-dione derivative and an aromatic aldehyde containing a hydroxyl group in the ortho position (salicylaldehyde) is a common and effective method for synthesizing xanthene scaffolds. goums.ac.ir

Specifically, the reaction of this compound or its analogs like dimedone (5,5-dimethylcyclohexane-1,3-dione) with salicylaldehydes leads to the formation of benzo[a]xanthen-11-one derivatives. mdpi.com This transformation is typically a one-pot synthesis that can be catalyzed by various agents or even performed under solvent-free conditions, highlighting its efficiency and environmental friendliness. mdpi.comrsc.org The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization-dehydration to yield the final xanthene structure.

Different catalysts and reaction conditions have been explored to optimize the synthesis of these xanthene derivatives, as summarized in the table below.

| Catalyst/Condition | Reactants | Product Type | Yield | Reference |

| No Catalyst (Ethanol Reflux) | Dimedone, Salicylaldehyde | Tetrahydro-1H-xanthen-1-one | Comparable to catalyzed methods | goums.ac.ir |

| Manganese (IV) Oxide (Solvent-free) | β-naphthol, Aromatic Aldehyde, Dimedone | 12-aryl-tetrahydrobenzo[α]xanthene-11-one | High | researchgate.net |

| DABCO (in H₂O) | Heteroaryl aldehyde, Dimedone | Heteroaryl Substituted Xanthenes | Not specified | researchgate.net |

| Metal Ion-Exchanged NaY Zeolite | Aromatic Aldehydes, Dimedone | 1,8-dioxo-octa-hydro xanthene | High | rsc.org |

The reactive 1,3-dicarbonyl moiety of cyclohexane-1,3-dione derivatives serves as a versatile synthon for constructing a variety of five- and six-membered heterocyclic rings. nih.gov By reacting with different bifunctional nucleophiles, it can be cyclized into systems such as pyrazoles, isoxazoles, and pyrimidines. nih.govnih.gov

Pyrazoles: These five-membered aromatic heterocycles are synthesized by the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives. nih.gov The reaction of a cyclohexane-1,3-dione with a substituted hydrazine yields a pyrazole (B372694) fused to the cyclohexane (B81311) ring. Pyrazole derivatives are of significant interest due to their wide range of pharmacological activities. nih.govmdpi.com

Isoxazoles: The reaction of 1,3-diones with hydroxylamine (B1172632) hydrochloride is a standard method for the synthesis of isoxazoles. nih.govresearchgate.net This involves the formation of an oxime intermediate, which then undergoes cyclization and dehydration to form the isoxazole (B147169) ring. These compounds are also known for their biological applications. nih.gov

Pyrimidines: Fused pyrimidine (B1678525) systems can be generated from cyclohexane-1,3-dione derivatives by reacting them with reagents like amidines or urea. These reactions lead to the formation of pharmaceutically relevant scaffolds.

The versatility of the cyclohexane-1,3-dione core allows for the synthesis of a diverse library of heterocyclic compounds, which is crucial for drug discovery and materials science. nih.gov

| Heterocycle | Reagent | General Reaction Type | Reference |

| Pyrazole | Hydrazine hydrate (B1144303) / Substituted hydrazines | Condensation / Cyclization | nih.gov |

| Isoxazole | Hydroxylamine hydrochloride | Condensation / Cyclization | nih.govresearchgate.net |

| Pyrimidine | Amidines, Urea, or other N-C-N synthons | Condensation / Cyclization | mdpi.com |

Development as a Ligand in Metal Complexation Studies

The 1,3-dione functionality in this compound can exist in a keto-enol tautomeric equilibrium. The enol form possesses a β-hydroxy enone structure, which is an excellent chelating motif for a wide variety of metal ions. nih.gov The two oxygen atoms can coordinate to a metal center to form a stable six-membered ring, making cyclohexane-1,3-dione derivatives valuable ligands in coordination chemistry. nih.govmdpi.com

Derivatives of cyclohexane-1,3-dione have been used to synthesize complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.gov The resulting metal complexes have been studied for their structural properties, spectroscopic characteristics, and potential applications, for instance, as catalysts or as materials with specific magnetic or optical properties. The presence of the 2-hydroxyphenyl group provides an additional potential coordination site, allowing for the formation of more complex or polynuclear metal species. The inhibitory properties of some cyclohexane-1,3-dione derivatives are attributed to their ability to chelate ferrous ions in the active sites of enzymes. nih.gov

| Metal Ion | Ligand Type | Resulting Complex Geometry (Example) | Potential Application | Reference |

| Cu(II) | Azo-linked Schiff base of cyclohexane-1,3-dione | Square-planar | Antimicrobial, Catalysis | nih.gov |

| Zn(II) | Hydrazone derivative of cyclohexane-1,3-dione | Not specified | Biological activity studies | nih.gov |

| La(III) | Benzene dianion with other ligands | LnIII(1,4-cyclohexa-2,5=dienyl) moiety | N/A | rsc.org |

| Eu(III) | 1,3-diketone calix rsc.orgarene derivatives | Not specified | Luminescence, Bioimaging | mdpi.com |

Function as a Chemical Probe in Mechanistic Biological Research

Chemical probes are small molecules used as tools to study and manipulate biological systems, such as proteins or enzymes, to understand their function and role in cellular pathways. pitt.edu Derivatives of cyclohexane-1,3-dione have been identified as inhibitors of specific enzymes, making them useful probes for mechanistic studies.

A notable example is the inhibition of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com HPPD is a key enzyme in the biosynthesis of plastoquinone, which is essential for photosynthesis and carotenoid production in plants. mdpi.com Certain 2-acyl-cyclohexane-1,3-diones, which share a structural core with this compound, are potent inhibitors of HPPD. mdpi.com These compounds act as chemical probes to study the active site and catalytic mechanism of the enzyme. Structure-activity relationship (SAR) studies on these inhibitors have revealed that the 1,3-dione moiety is crucial for activity, as it chelates the iron ion in the enzyme's active site. nih.govmdpi.com By systematically modifying the side chains on the cyclohexane-1,3-dione scaffold, researchers can probe the steric and electronic requirements of the enzyme's binding pocket, providing valuable insights for the rational design of new herbicides or therapeutic agents. mdpi.com

| Biological Target | Compound Class | Mechanism of Action | Research Application | Reference |

| p-Hydroxyphenylpyruvate dioxygenase (HPPD) | 2-acyl-cyclohexane-1,3-diones | Inhibition via chelation of Fe²⁺ in the active site | Elucidating enzyme mechanism, Herbicide development | mdpi.com |

| Tyrosine kinases | Cyclohexane-1,3-dione derivatives | Inhibition of kinase activity | Anti-proliferative agent development | medchemexpress.com |

| Various bacterial and cancer cell lines | Heterocyclic derivatives of cyclohexane-1,3-dione | Cytotoxicity, Antimicrobial activity | Exploring anticancer and antimicrobial potential | nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of 5 2 Hydroxyphenyl Cyclohexane 1,3 Dione and Analogues

Elucidation of the Impact of the 2-Hydroxyphenyl Moiety on Observed Biological Activities

The 2-hydroxyphenyl moiety is a critical structural feature for the biological activity of this class of compounds. The inhibitory properties of cyclohexane-1,3-dione derivatives are often linked to their ability to chelate a ferrous ion (Fe²⁺) within the active site of the target enzyme, such as HPPD. mdpi.com The presence and position of the hydroxyl group on the phenyl ring are pivotal for this interaction.

Docking studies have revealed that π-π stacking interactions between the aromatic ring of the inhibitor and amino acid residues in the enzyme's binding site are vital for high affinity and bioactivity. nih.govinformahealthcare.com The hydroxyl group can participate in hydrogen bonding, further anchoring the molecule in the active site. The specific ortho- (2-position) placement of the hydroxyl group is often crucial for creating the correct conformation for optimal binding and chelation of the metal ion cofactor, a common mechanism for HPPD inhibitors. researchgate.net

Analysis of the Influence of Cyclohexane (B81311) Ring Substituents on Molecular Function

The presence of substituents on the cyclohexane ring can impact the molecule's reactivity and binding affinity. nih.gov For instance, the addition of bulky substituents can alter the energy barrier between different ring conformations (e.g., chair and twisted boat), which in turn affects the molecule's dynamic behavior and how it presents itself to the enzyme's active site. nih.gov Studies on related 2-acyl-cyclohexane-1,3-diones have shown that the nature of the side chains, such as the length of an aliphatic chain, can be a determining factor for inhibitory activity. mdpi.com This suggests that steric and hydrophobic interactions governed by these substituents are key to molecular function.

Correlation between Specific Molecular Structural Features and Biochemical Effects

A strong correlation exists between the structural features of cyclohexane-1,3-dione derivatives and their biological effects. For HPPD inhibitors, the essential pharmacophore generally consists of the 1,3-dione moiety, which is responsible for chelating the Fe(II) ion in the enzyme's active site, and an aromatic portion that engages in π-π stacking interactions. informahealthcare.commdpi.com

The inhibitory activity is closely related to several physicochemical and electronic structural features. nih.gov For example, properties such as:

Stretch–bend potential energy

Number of hydrogen bond acceptors

Molecular area and polar surface area

Total connectivity

Energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)

have been shown to correlate with the biological inhibitory activity of cyclohexane-1,3-dione derivatives. nih.gov Electron-withdrawing groups attached to the core scaffold have been observed to enhance bioactivity in some series of triketone inhibitors. informahealthcare.com

Below is a table summarizing the key structural features and their contributions to biological activity.

| Structural Feature | Contribution to Biological Activity | References |

| 2-Hydroxyphenyl Moiety | Essential for binding; participates in π-π stacking and hydrogen bonding within the enzyme's active site. | nih.gov, informahealthcare.com |

| Cyclohexane-1,3-dione Core | Acts as a chelating agent for the Fe(II) cofactor in the active site of HPPD enzymes. | mdpi.com |

| Ring Substituents | Influence molecular conformation, dynamics, steric interactions, and hydrophobicity, thereby modulating binding affinity and potency. | nih.gov, mdpi.com |

| Electronic Properties | Electron-withdrawing groups can enhance inhibitory effects. HOMO/LUMO energies correlate with activity. | informahealthcare.com, nih.gov |

Application of Quantitative Structure-Activity Relationship (QSAR) Analysis to Guide Rational Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a powerful computational tool used to model and understand the bioactivities of compounds like 5-(2-Hydroxyphenyl)cyclohexane-1,3-dione and its analogues. researchgate.net By establishing a mathematical correlation between chemical structures and their inhibitory activities, QSAR models can guide the rational design of new, more potent derivatives. nih.govresearchgate.net

For series of triketone compounds, including 2-(aryloxyacetyl)cyclohexane-1,3-diones, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models provide detailed insights into how steric, electrostatic, and hydrophobic fields of the molecules influence their biological activity. mdpi.comnih.gov

Key findings from QSAR studies on related compounds include:

The models are often reliable and predictive, with good correlation coefficients (r²) and predictive abilities (q²). nih.govinformahealthcare.com

They help identify which electronic and steric features can increase or decrease activity. mdpi.com

Guided by these models, researchers can propose new derivatives with potentially improved performance as herbicides or therapeutic agents. nih.govresearchgate.net

This computational approach allows for the screening and optimization of new lead compounds in a more efficient manner, reducing the need for extensive synthesis and experimental testing. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.